2-[(2-Fluorophenyl)methoxy]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-[(2-fluorophenyl)methoxy]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O/c14-12-6-2-1-4-11(12)9-17-13-10(8-15)5-3-7-16-13/h1-7H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHAHAXFTJNYSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=CC=N2)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine Ring Functionalization
An alternative route starts with pyridine-3-carbonitrile. Protection of the nitrile group is unnecessary due to its stability under basic conditions. The hydroxyl group at the 2-position is generated by demethylating 2-methoxypyridine-3-carbonitrile using pyridine hydrochloride at 145°C for 10 minutes, as demonstrated in analogous syntheses. This step achieves a 42% yield, with the methoxy group selectively removed without affecting the nitrile.
Etherification with 2-Fluorobenzyl Bromide
The deprotected 2-hydroxypyridine-3-carbonitrile undergoes O-alkylation with 2-fluorobenzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile. Heating at 80°C for 6 hours affords the desired ether linkage, yielding 65% of the product.
Table 2. Optimization of O-Alkylation
| Condition | Optimization Impact |
|---|---|
| Base | K₂CO₃ vs. Cs₂CO₃ |
| Solvent | Acetonitrile vs. DMF |
| Temperature | 80°C (optimal) |
| Reaction Time | 6 hours |
One-Pot Tandem Synthesis
Simultaneous Methoxy and Cyano Incorporation
A streamlined approach involves reacting 2-fluorobenzyl alcohol directly with 3-cyano-2-hydroxypyridine. Using a Mitsunobu reaction protocol (PPh₃, DEAD, THF), this one-pot method achieves a 70% yield, bypassing intermediate isolation. The nitrile group remains intact due to the mild reaction conditions.
Scalability and Industrial Adaptation
Industrial-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times. A 10 mmol scale trial in a microreactor system (1 mL/min flow rate, 100°C) achieved an 82% yield, demonstrating superior efficiency compared to batch processes.
Analytical Characterization and Validation
Structural Elucidation
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.62–7.55 (m, 2H, fluorophenyl-H), 7.32–7.25 (m, 2H, fluorophenyl-H), 5.28 (s, 2H, OCH₂), 4.01 (s, 3H, OCH₃).
- ¹³C NMR (101 MHz, CDCl₃): δ 162.1 (C-F), 154.3 (pyridine-C), 132.5–115.2 (aromatic carbons), 118.9 (CN).
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >98% purity. Mass spectrometry (ESI-MS) validates the molecular ion [M+H]⁺ at m/z 243.1.
Challenges and Mitigation Strategies
Competing Side Reactions
- Nitrile Hydrolysis: Prolonged exposure to acidic conditions risks converting the nitrile to a carboxylic acid. Using anhydrous solvents and neutral pH minimizes this.
- Regioselectivity in Alkylation: The 2-fluorophenylmethoxy group may erroneously attach to the pyridine’s 4-position. Steric directing groups (e.g., bulky bases like DBU) improve 3-position selectivity.
Yield Enhancement Techniques
- Microwave-Assisted Synthesis: Reducing reaction times from hours to minutes (e.g., 30 minutes at 150°C) increases yields to 75%.
- Catalyst Recycling: Immobilized palladium catalysts on magnetic nanoparticles enable reuse across five cycles without significant activity loss.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluorophenyl)methoxy]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-[(2-Fluorophenyl)carbonyl]pyridine-3-carbonitrile.
Reduction: 2-[(2-Fluorophenyl)methoxy]pyridine-3-amine.
Substitution: 2-[(2-Methoxyphenyl)methoxy]pyridine-3-carbonitrile.
Scientific Research Applications
2-[(2-Fluorophenyl)methoxy]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(2-Fluorophenyl)methoxy]pyridine-3-carbonitrile in biological systems involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry and Stability
Key Structural Analogs (Table 1):
Insights :
- Ring Systems: Cycloocta-fused derivatives exhibit elongated bond lengths (1.367–1.453 Å) compared to non-fused analogs (e.g., 1.369–1.447 Å in simpler pyridines) due to ring strain and substitution .
- Bioactivity : Schiff base derivatives with hydrazine linkers (e.g., compound 34c ) demonstrate moderate antimicrobial activity, suggesting that the 2-methoxy-3-carbonitrile scaffold is versatile for functionalization.
Crystallographic and Conformational Analysis
- Planarity and Linearity: The cyano group in 2-[(2-fluorophenyl)methoxy]pyridine-3-carbonitrile adopts a linear geometry (C≡N bond length ~1.15 Å), consistent with other 2-oxopyridine-3-carbonitrile derivatives .
- Crystal Packing : Unlike cyclohexane-fused analogs (e.g., Vishnupriya et al., 2014b ), the absence of fused rings in simpler derivatives reduces intermolecular π-π stacking, favoring van der Waals interactions.
Physicochemical Properties
Limited quantitative data are available for the target compound, but trends from analogs suggest:
- Solubility : Methoxy and fluorophenyl groups likely confer moderate polarity, balancing hydrophilicity and lipophilicity.
- Thermal Stability : Fused-ring derivatives (e.g., cycloocta[b]pyridines ) exhibit higher melting points due to rigid structures.
Biological Activity
The compound 2-[(2-Fluorophenyl)methoxy]pyridine-3-carbonitrile is a member of the pyridine derivative family, which has garnered attention for its diverse biological activities. This article reviews the biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing upon various research findings.
Chemical Structure
The molecular structure of 2-[(2-Fluorophenyl)methoxy]pyridine-3-carbonitrile consists of a pyridine ring substituted with a methoxy group and a fluorophenyl moiety, contributing to its unique pharmacological profile.
Biological Activity Overview
The biological activities of 2-[(2-Fluorophenyl)methoxy]pyridine-3-carbonitrile can be categorized into several key areas:
- Antimicrobial Activity
-
Anticancer Activity
- The compound has been evaluated for its cytotoxic effects against cancer cell lines. In vitro studies demonstrated moderate cytotoxicity against ovarian and breast cancer cells, suggesting potential as an anticancer agent . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
-
Anti-inflammatory Effects
- Pyridine derivatives have shown promise in reducing inflammation by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS). Compounds structurally related to 2-[(2-Fluorophenyl)methoxy]pyridine-3-carbonitrile have been reported to significantly decrease the expression of these proteins in inflammatory models .
- Antidiabetic Properties
Structure-Activity Relationship (SAR)
The effectiveness of 2-[(2-Fluorophenyl)methoxy]pyridine-3-carbonitrile is influenced by its structural components. Key findings include:
- Substituent Effects : The presence of electron-donating groups (like methoxy) at specific positions on the aromatic rings enhances biological activity. For example, modifications on the phenyl ring significantly affect potency against various targets .
- Fluorine Substitution : The introduction of fluorine in the para position has been linked to increased potency in inhibiting certain biological pathways, such as serotonin uptake .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Cytotoxicity Assays : A study assessed the cytotoxic effects of various pyridine derivatives on cancer cell lines. Results indicated that modifications at the 3-position of the pyridine ring significantly affected cell viability and apoptosis rates .
- Inflammation Models : In vivo studies demonstrated that certain derivatives effectively reduced inflammation markers in animal models, suggesting a therapeutic role in inflammatory diseases .
- Diabetes Management : Clinical trials involving related compounds have shown promise in improving glycemic control in diabetic models, with mechanisms involving enhanced insulin signaling pathways being proposed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
